(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine
Description
Historical Context and Development in Heterocyclic Chemistry
The synthesis of pyrrolo[1,2-a]pyrazine derivatives traces back to foundational work in the 1990s, when researchers explored quaternization-cyclization strategies to construct bicyclic frameworks. Early efforts, such as the Chichibabin reaction of methoxy-methylpyrazines with bromoacetone, yielded pyrrolo[1,2-a]pyrazinones but faced challenges in regioselectivity and functional group compatibility. A pivotal advancement emerged in 2013 with the design of octahydropyrrolo[1,2-a]pyrazine scaffolds as proline bioisosteres, driven by X-ray crystallographic insights into Smac mimetics binding to inhibitor of apoptosis proteins (IAPs). This work demonstrated how bicyclic cores could mimic natural peptide structures while enhancing metabolic stability, spurring interest in derivatives like (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine.
Table 1: Key Milestones in Pyrrolo[1,2-a]pyrazine Chemistry
Importance in Bicyclic Heterocycle Research
Bicyclic heterocycles, such as bicyclo[3.1.1]heptanes (BCHeps), are prized for their three-dimensionality and potential as aromatic bioisosteres. The octahydropyrrolo[1,2-a]pyrazine system shares this appeal, offering conformational rigidity that enforces specific binding orientations. For example, the fused pyrrolidine-pyrazine ring restricts rotational freedom, which is critical for maintaining optimal interactions with hydrophobic pockets in proteins like XIAP and cIAP1. Comparative studies highlight its advantages over monocyclic analogs, particularly in reducing entropic penalties during target engagement.
Stereochemical Significance of the R-Configuration at 8A Position
The R-configuration at the 8A position introduces a stereochemical element that profoundly influences molecular recognition. Using the Cahn-Ingold-Prelog priority rules, the methyl group’s spatial orientation dictates the scaffold’s overall topology. In the context of IAP inhibition, the R-enantiomer of related compounds exhibits superior affinity due to favorable van der Waals contacts with the BIR3 domain of XIAP, as evidenced by X-ray co-crystal structures. This enantioselectivity underscores the necessity of precise stereochemical control in synthesis.
Table 2: Impact of Stereochemistry on Target Affinity
| Compound | Configuration | cIAP1 IC50 (nM) | XIAP IC50 (nM) |
|---|---|---|---|
| 45 | R | 1.3 | 200 |
| S-enantiomer | S | 12.4 | 950 |
Role in Modern Medicinal Chemistry Research
In medicinal chemistry, (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine serves as a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic properties. Its application in Smac mimetics highlights its utility in disrupting protein-protein interactions (PPIs), a challenging target class. For instance, compound 45 (T-3256336), derived from this scaffold, induced tumor regression in MDA-MB-231 xenografts at 30 mg/kg, showcasing in vivo efficacy. Furthermore, the scaffold’s compatibility with Minisci-like functionalization—a strategy used for bicyclo[3.1.1]heptanes—enables late-stage diversification, accelerating structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGPAUBAGCJNHI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, leading to the formation of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine.
Industrial Production Methods
Industrial production methods for ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
®-8A-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine exhibits potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that derivatives of pyrrolopyrazines can inhibit tumor growth and metastasis in cancer models, suggesting potential use in oncology .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases .
Biological Research
The biological activities of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine make it valuable for studying cellular processes:
- Cellular Mechanisms : Its interactions with cellular pathways can help elucidate mechanisms underlying diseases such as cancer and infections.
- Drug Development : As a lead compound, it can be modified to enhance efficacy and reduce toxicity in therapeutic applications.
Material Science
In industry, (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine is utilized for:
- Synthesis of New Materials : Its unique chemical structure is leveraged in the development of advanced materials with specific properties.
- Catalysis : The compound serves as a catalyst in various chemical reactions, enhancing efficiency in synthetic processes .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrrolopyrazine derivatives, (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine demonstrated significant cytotoxicity against several cancer cell lines. The compound was tested against pancreatic cancer (Panc-1) and breast cancer (MDA-MB-231) cells, showing IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which highlights its potential application in combating antibiotic-resistant strains .
Mechanism of Action
The exact mechanism of action of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atoms and aromatic rings. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Table 2: Comparative Physicochemical Data
Biological Activity
(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic organic compound belonging to the pyrazine family. It features a pyrrolidine ring fused to a pyrazine ring, which may influence its biological activities. This article presents a detailed examination of the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (R)-8a-methyloctahydropyrrolo[1,2-a]pyrazine
- Molecular Formula : C₈H₁₆N₂
- Molecular Weight : 140.23 g/mol
- CAS Number : 1638744-57-6
- Purity : 97% .
Biological Activity Overview
Research indicates that compounds similar to (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine exhibit various biological activities. Pyrazine derivatives are often investigated for their potential as:
- Antimicrobial agents
- Anticancer agents
- Neuroprotective agents
The specific biological activity of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine requires further empirical studies to establish its efficacy and mechanism of action.
The reactivity of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine can be attributed to the presence of electron-rich nitrogen atoms in its structure. This allows for the formation of stable intermediates during biochemical reactions, potentially interacting with various biological targets.
Synthesis Methods
The synthesis of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine can be achieved through several methods:
- Cyclization Reactions : Utilizing suitable precursors that allow for the formation of the bicyclic structure.
- Chiral Resolution Techniques : To obtain the desired stereoisomer.
Case Study 1: Anticancer Activity
A study explored the incorporation of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into drug scaffolds targeting BET bromodomains. The resulting compound demonstrated significant anticancer activity with an inhibition rate of 99.7% on tumor growth in preclinical models .
Case Study 2: Antioxidative Properties
Research on related pyrazine compounds indicated strong antioxidant activity. For instance, metabolites derived from Streptomyces mangrovisoli exhibited antioxidative properties that could be linked to structures similar to (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine .
Comparative Analysis of Related Compounds
The following table summarizes notable activities associated with compounds structurally related to (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methylpyridine | Pyridine Derivative | Antimicrobial |
| Pyrazinamide | Pyrazine Derivative | Antitubercular |
| 1-Methylpiperazine | Piperazine Derivative | Antidepressant |
Future Directions
Further empirical studies are necessary to elucidate the full spectrum of biological activities associated with (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine. Research should focus on:
- In vitro and in vivo studies to validate its therapeutic potential.
- Mechanistic studies to understand its interactions at the molecular level.
- Clinical trials to assess safety and efficacy in humans.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
